molecular formula C10H7NO2S B14270082 3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione CAS No. 138197-84-9

3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione

Cat. No.: B14270082
CAS No.: 138197-84-9
M. Wt: 205.23 g/mol
InChI Key: ZOQYVSJMNMKJBZ-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a phenylsulfanyl group at the third position and carbonyl groups at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleimide with thiophenol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the maleimide, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrole ring can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrrole ring.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The phenylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carbonyl groups can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways:

    Proteins: Enzymes and receptors involved in various biological pathways.

    Nucleic Acids: Potential interactions with DNA and RNA, affecting gene expression and replication.

Comparison with Similar Compounds

    3-(Phenylsulfonyl)-1H-pyrrole-2,5-dione: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione derivatives: Various derivatives with different substituents on the phenyl ring or the pyrrole ring.

Uniqueness: this compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl or other substituted counterparts.

Properties

CAS No.

138197-84-9

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

3-phenylsulfanylpyrrole-2,5-dione

InChI

InChI=1S/C10H7NO2S/c12-9-6-8(10(13)11-9)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)

InChI Key

ZOQYVSJMNMKJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=O)NC2=O

Origin of Product

United States

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